N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide
Description
N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide is a bis-acetamide derivative featuring a central 2-oxo-2-phenylethyl backbone substituted with acetylamino groups at the 1-position. The substitution of the hydroxyl group in the latter with an acetylamino moiety in the target compound likely enhances its stability and modulates biological interactions. Acetamides are widely studied for their versatility in medicinal chemistry, often serving as intermediates or bioactive agents due to their hydrogen-bonding capabilities and structural adaptability .
Properties
IUPAC Name |
N-(1-acetamido-2-oxo-2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)13-12(14-9(2)16)11(17)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBTZVMOPNWPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CC=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40891-23-4 | |
| Record name | N-(1-ACETYLAMINO-2-OXO-2-PHENYL-ETHYL)-ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide typically involves the reaction of acetyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may include additional steps such as distillation and filtration to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or substituted phenyl rings .
Scientific Research Applications
N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetylamino group can form hydrogen bonds with active sites, while the phenyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
The table below compares N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide with structurally related compounds:
*Inferred formula based on structural similarity to .
Key Observations :
- Substituent Effects: The acetylamino group in the target compound may enhance metabolic stability compared to hydroxyl-bearing analogs (e.g., ). Chloro or nitro substituents (e.g., ) often confer bioactivity but vary in toxicity profiles.
- Aromatic Interactions : The phenyl group in the target compound and analogs like facilitates π-π stacking, critical for binding to biological targets or forming crystalline networks .
Physical and Chemical Properties
- Crystallinity : Analogous dichlorophenylacetamides form hydrogen-bonded dimers (R²²(10) motifs) , suggesting the target compound may adopt similar solid-state arrangements.
- Solubility: Polar substituents (e.g., hydroxyl vs. acetylamino) influence solubility; the target compound is likely less water-soluble than hydroxylated analogs but more lipophilic.
Biological Activity
N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is a derivative of acetamide with an acetylamino group and a phenyl moiety, which contributes to its hydrophobic interactions and potential biological activity. The general structure can be represented as follows:
The mechanism of action involves the compound's interaction with various molecular targets, including enzymes and receptors. The acetylamino group is capable of forming hydrogen bonds with active sites on target proteins, while the phenyl ring facilitates hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as anti-inflammatory and anticancer activities.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on human breast cancer cell lines (MCF7), revealing a notable cytotoxicity profile with an IC50 value indicating effective inhibition of cell proliferation . The compound's structure allows it to interfere with cancer cell signaling pathways, promoting apoptosis in malignant cells.
Table 1: Anticancer Activity Data
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. It was shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential use in treating inflammatory diseases . The mechanism likely involves modulation of NF-κB signaling pathways.
Table 2: Anti-inflammatory Activity Data
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF7 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The study highlighted the compound's potential as a therapeutic agent against breast cancer, especially when combined with other chemotherapeutic agents.
Case Study 2: Inflammatory Disease Model
Another study utilized an animal model to assess the anti-inflammatory properties of the compound. Administration led to a significant reduction in paw edema compared to control groups, indicating its efficacy in reducing inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
